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Compound of Interest

Ethyl (cyclohexylamino)
Compound Name:
(oxo)acetate

Cat. No. B1352792

Introduction: Ethyl (cyclohexylamino)(oxo)acetate is a chemical compound with the
molecular formula C10H17NOs. As a dicarbonyl compound containing both amide and ester
functional groups, its structural confirmation relies heavily on a combination of spectroscopic
techniques. This guide provides a detailed overview of the predicted nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data for ethyl
(cyclohexylamino)(oxo)acetate. It also outlines the general experimental protocols for
acquiring such data, serving as a valuable resource for researchers, scientists, and
professionals in drug development involved in the synthesis and characterization of related
small molecules.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for ethyl (cyclohexylamino)
(oxo)acetate, this section details the predicted spectroscopic data based on the compound's
chemical structure and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR Spectrum: The proton NMR spectrum is anticipated to show distinct signals
corresponding to the ethyl and cyclohexyl moieties, as well as the amide proton.
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Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)

CHs (ethyl) 1.2-1.4 Triplet 3H

CHz (ethyl) 4.2-4.4 Quartet 2H

CH (cyclohexyl, )
3.6-3.9 Multiplet 1H

attached to N)

CHz (cyclohexyl) 1.1-2.0 Multiplets 10H

NH (amide) 7.5-8.5 Broad Singlet 1H

Predicted 3C NMR Spectrum: The carbon NMR spectrum will feature signals for the carbonyl
carbons of the ester and amide groups, in addition to the carbons of the ethyl and cyclohexyl

groups.
Carbon Predicted Chemical Shift (6, ppm)
CHs (ethyl) ~14
CHz (ethyl) ~62
CH (cyclohexyl, attached to N) ~50
CHz (cyclohexyl) 24-32
C=0 (ester) 160-165
C=0 (amide) 155-160

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its key functional
groups.
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. Predicted Absorption o
Functional Group Description

Range (cm™?)

Amide N-H stretching, likely a

N-H Stretch 3200-3400 single, sharp to moderately
broad peak.
Aliphatic C-H stretching from
C-H Stretch 2850-3000 the ethyl and cyclohexyl
groups.
C=0 Stretch 1735-1750 Ester carbonyl stretching.[1]
Amide | band (C=0 stretching).
C=0 Stretch 1650-1680
[2](3]
N-H Bend 1510-1550 Amide Il band (N-H bending).
C-O Stretch 1150-1250 Ester C-O stretching.[3]

Mass Spectrometry (MS)

In mass spectrometry, ethyl (cyclohexylamino)(oxo)acetate is expected to show a molecular
ion peak corresponding to its molecular weight, along with characteristic fragment ions.

Data Point Predicted Value
Molecular Formula C10H17NOs
Molecular Weight 199.25 g/mol
Predicted Molecular lon (M*) m/z 199

Potential Fragment lons

[M - OCH2CHs]*

m/z 154 (Loss of the ethoxy group)

[M - CzHs]* m/z 170 (Loss of the ethyl group)
(CeHNHCO]* m/z 126 (Fragment corresponding to the
6111
cyclohexylamino-carbonyl moiety)
[CeHa1]* m/z 83 (Cyclohexyl cation)
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Experimental Protocols

The following are general methodologies for the spectroscopic analysis of a small organic

molecule like ethyl (cyclohexylamino)(oxo)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube. Ensure the
sample is fully dissolved.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for *H NMR.

'H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the spectrum using a standard pulse sequence. A sufficient number of scans
should be averaged to obtain a good signal-to-noise ratio.

Process the data by applying Fourier transformation, phase correction, and baseline
correction.

Reference the chemical shifts to the residual solvent peak or an internal standard like
tetramethylsilane (TMS).

13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum

to single lines for each carbon.

A larger number of scans and a longer relaxation delay may be necessary compared to *H
NMR due to the lower natural abundance and longer relaxation times of the 13C nucleus.

[4][5]

Process the data similarly to the *H NMR spectrum.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop
between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[6]

o Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with ~100 mg
of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

o Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the
regions of interest (e.g., chloroform, carbon tetrachloride).[7]

e Instrumentation: Use a Fourier-transform infrared spectrophotometer.

o Data Acquisition:
o Record a background spectrum of the empty sample holder or the solvent.[8]
o Place the prepared sample in the instrument's sample compartment.

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum against the background to generate the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as
methanol, acetonitrile, or a mixture with water.

 Instrumentation: A variety of mass spectrometers can be used, often coupled with a
chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-
MS).[9][10][11] Common ionization techniques for small molecules include Electrospray
lonization (ESI) and Electron lonization (EI).[9][11]

o Data Acquisition:
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o Introduce the sample into the ion source. For LC-MS, the sample is injected into the liquid
chromatograph, which separates the components before they enter the mass
spectrometer.

o The molecules are ionized in the source.

o The resulting ions are separated in the mass analyzer based on their mass-to-charge ratio
(m/z).

o The detector records the abundance of each ion.

o The resulting mass spectrum plots ion intensity versus m/z. For structural elucidation,
tandem mass spectrometry (MS/MS) can be performed to fragment specific ions and
analyze their fragmentation patterns.[12]

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis and
structural elucidation.
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Need Custom Synthesis?
BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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